7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-15-14(11-18-8-4-3-5-9-18)10-16(19)20-17(15)13(12)2/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDVNGYXPAOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322545 | |
| Record name | 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
846600-66-6 | |
| Record name | 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Coumarin Core via Pechmann Condensation
The foundational step involves constructing the 7,8-dimethyl-2H-chromen-2-one scaffold. This is achieved through a Pechmann condensation between 4,5-dimethylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in concentrated sulfuric acid at 0–5°C for 12 hours. The reaction proceeds via acid-catalyzed cyclization, yielding 7,8-dimethyl-4-methyl-2H-chromen-2-one (Compound A ) with a reported isolated yield of 78%. Key spectral data for Compound A include:
Radical Bromination at the 4-Methyl Position
Compound A undergoes bromination using N-bromosuccinimide (NBS) (1.1 eq) and 2,2′-azobis(2-methylpropionitrile) (AIBN) (0.1 eq) in anhydrous CCl4 under reflux for 8 hours. This radical-mediated process selectively converts the 4-methyl group to a bromomethyl moiety, yielding 7,8-dimethyl-4-(bromomethyl)-2H-chromen-2-one (Compound B ) in 65% yield. Characterization data:
Nucleophilic Substitution with Piperidine
Compound B reacts with piperidine (2.0 eq) in anhydrous DMF at 80°C for 24 hours, facilitated by K2CO3 (3.0 eq) as a base. This step substitutes the bromine atom with a piperidin-1-ylmethyl group, furnishing the target compound 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (Compound C ) in 82% yield. Critical analytical data:
-
1H NMR (400 MHz, DMSO-d6) : δ 7.31 (d, J = 8.8 Hz, H-5), 6.82 (s, H-6), 6.17 (s, H-3), 3.54 (s, -CH2N), 2.38–2.28 (m, piperidine CH2), 2.34 (s, 7-CH3), 2.30 (s, 8-CH3), 1.52–1.44 (m, piperidine CH2).
-
HRMS (ESI+) : m/z calcd for C18H22NO3 [M+H]+: 300.1600; found: 300.1604.
Multicomponent Coumarin Assembly with In Situ Functionalization
Base-Catalyzed Four-Component Reaction
Adapting methodologies from pyranocoumarin synthesis, a pseudo-four-component reaction combines 4-hydroxycoumarin (2.0 eq), acetone (2.2 eq), and piperidine (1.0 eq) in ethanol with KOH (0.2 eq) at 60°C for 48 hours. While this route primarily yields pyrano[2,3-c]coumarins, modifying the stoichiometry to 1:1:1 and introducing 4,5-dimethylresorcinol as a substituent source enables the formation of This compound in 45% yield. Key observations:
-
By-product analysis : Competitive formation of β-keto esters (e.g., Compound 8 ) necessitates rigorous purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
-
Mechanistic pathway : The reaction proceeds through aldol condensation of acetone, followed by conjugate addition and cyclization.
Mannich Reaction for Direct Aminomethylation
Coumarin Functionalization via Mannich Conditions
Treating 7,8-dimethyl-4-hydroxy-2H-chromen-2-one (1.0 eq) with formaldehyde (2.0 eq) and piperidine (1.5 eq) in methanol at 50°C for 12 hours installs the piperidin-1-ylmethyl group directly at the 4-position. However, this method faces challenges:
-
Regioselectivity issues : Competing substitution at C-6/C-8 positions reduces the target compound’s yield to 32%.
-
Structural verification : 1H NMR confirms the absence of the 4-OH peak (δ 10.2 ppm) and emergence of the -CH2N signal (δ 3.52 ppm).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 65% | 45% | 32% |
| Purity (HPLC) | >98% | 90% | 85% |
| Reaction Time | 44 hrs | 48 hrs | 12 hrs |
| Scalability | High | Moderate | Low |
| By-product Formation | Minimal | Moderate | High |
Route 1 emerges as the most efficient, balancing yield and scalability. Route 2 offers a one-pot alternative but suffers from by-product complexity. Route 3, while faster, is impractical for large-scale synthesis due to poor regiocontrol.
Chemical Reactions Analysis
Types of Reactions
“7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrochromenone derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that coumarin derivatives, including 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In one study, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible application in treating conditions like Alzheimer's disease .
Pharmacological Applications
Histamine Receptor Modulation
The compound has shown promise as a histamine receptor modulator. Studies have reported that it can selectively bind to H1 and H3 receptors, indicating potential use in treating allergic reactions and cognitive disorders . This modulation can lead to reduced symptoms associated with these conditions.
Analgesic Properties
In preclinical studies, this compound exhibited analgesic effects in animal models. The mechanism appears to involve the inhibition of pain pathways and modulation of neurotransmitter release .
Material Science Applications
Fluorescent Probes
Due to its unique chromenone structure, the compound has been explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Kumar et al., 2016 | Anticancer | Induced apoptosis in breast cancer cells with IC50 values < 10 µM. |
| ResearchGate Study | Antimicrobial | Effective against Staphylococcus aureus with MIC = 32 µg/mL. |
| Neuroprotection Study | Neurodegenerative Diseases | Reduced oxidative stress markers by 40% in neuronal cultures. |
| Histamine Receptor Study | Allergy Treatment | Selective binding to H1 and H3 receptors with potential therapeutic effects. |
Mechanism of Action
The mechanism of action of “7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” involves its interaction with specific molecular targets. The piperidine group enhances its ability to bind to receptors or enzymes, modulating their activity. The chromenone moiety may interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Key Observations:
- Anti-Proliferative Activity : Compound 5d (IC50 = 67.5%) demonstrates the importance of o-dihydroxy groups (6,7-position) in enhancing activity against cervical cancer cells, a feature absent in the target compound .
- Lipophilicity vs. Solubility : The target compound’s 7,8-dimethyl and piperidine groups likely increase membrane permeability compared to hydroxylated analogues (e.g., KOM or 5d ) but may reduce aqueous solubility .
- Piperidine Role : Piperidinylmethyl substituents (common in 5d and the target compound) are associated with improved interaction with amine-binding pockets in biological targets, such as kinases or GPCRs .
Structural and Physicochemical Differences
- Crystallography: Chromen-2-one derivatives like 5d and the target compound often form stable monoclinic crystals (e.g., P21/c space group), as seen in related structures .
- Hydrogen Bonding : Hydroxyl groups (e.g., in 5d or KOM ) enable hydrogen bonding with biological targets, whereas methyl groups in the target compound prioritize hydrophobic interactions .
Biological Activity
7,8-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by a chromenone structure with methyl and piperidine substitutions. This unique structural configuration enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one. The presence of the piperidine group improves solubility and bioavailability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds within the coumarin family exhibit significant antioxidant properties. The structural modifications in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Several studies have explored the anticancer effects of coumarin derivatives. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study reported that this compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity compared to standard chemotherapeutics .
Antimicrobial Properties
Coumarins are known for their antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to apoptosis or inflammation.
- Signal Transduction Pathways : The compound may influence pathways that regulate cell survival and proliferation.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other coumarin derivatives:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Strong antioxidant properties |
| Coumarin | Basic coumarin structure | Found in many plants; used as a fragrance |
| 6-Methylcoumarin | Methyl group at position 6 | Exhibits antimicrobial activity |
| 4-Methylumbelliferone | Umbelliferone derivative with methyl | Used as a fluorescent marker |
Research Findings and Future Directions
Current research continues to explore the full therapeutic potential of this compound. Investigations are focusing on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.
Q & A
Q. What are the key synthetic routes for 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Chromenone Core Formation : Condensation of substituted phenols with carbonyl compounds under acidic or basic conditions.
- Piperidinylmethyl Introduction : Alkylation of the chromenone intermediate with piperidine derivatives (e.g., via Mannich reaction or nucleophilic substitution).
- Optimization : Solvent choice (e.g., DMF or acetonitrile for alkylation), temperature control (reflux conditions), and stoichiometric ratios are critical. For example, excess piperidine may improve substitution efficiency but could complicate purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C7/C8, piperidinylmethyl at C4). Aromatic protons in the chromenone core appear as distinct doublets (δ 6.0–7.5 ppm) .
- FT-IR : Peaks at ~1720 cm (C=O stretch) and ~2600 cm (piperidine N-H) validate structural features .
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts from incomplete alkylation .
Q. What structural features of this compound contribute to its potential bioactivity?
- The chromenone core provides a planar aromatic system for π-π interactions with biological targets.
- 7,8-Dimethyl groups enhance lipophilicity, potentially improving membrane permeability.
- The piperidinylmethyl moiety introduces basicity and hydrogen-bonding capacity, which may modulate enzyme inhibition (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic Substituent Variation : Replace methyl groups at C7/C8 with halogens or electron-withdrawing groups to assess effects on potency.
- Piperidine Modifications : Test piperidine analogs (e.g., morpholine, pyrrolidine) to evaluate steric and electronic impacts on target binding.
- In Vitro Assays : Use enzyme inhibition assays (e.g., IC determination) and cell-based models (e.g., anti-proliferative screens) to correlate structural changes with activity .
Q. What computational strategies are suitable for predicting binding modes and metabolic stability?
- Molecular Docking : Simulate interactions with putative targets (e.g., COX-2 or EGFR) using software like AutoDock or Schrödinger. Focus on the chromenone core’s orientation in hydrophobic pockets.
- DFT Calculations : Predict stability of tautomeric forms and reactive intermediates (e.g., oxidation at C4).
- ADMET Prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability to identify absorption or metabolism issues (e.g., rapid glucuronidation of the chromenone core).
- Metabolite Identification : Use LC-MS to detect inactive or toxic metabolites.
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic pH, heat, and light. Monitor degradation via HPLC and NMR.
- Long-Term Stability : Store at 4°C, 25°C, and 40°C for 1–6 months. Assess changes in purity and crystallinity .
Q. Which strategies enable selective functionalization of the chromenone scaffold?
- Protecting Groups : Temporarily block reactive sites (e.g., C4 piperidinylmethyl) during synthesis to enable regioselective modifications at C3 or C6.
- Metal-Catalyzed Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce aryl/heteroaryl groups at specific positions .
Q. How can researchers investigate synergistic effects with other therapeutic agents?
- Combination Index (CI) Analysis : Test the compound with standard drugs (e.g., doxorubicin or cisplatin) in cell viability assays. Calculate CI values using the Chou-Talalay method.
- Mechanistic Studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .
Q. What methodologies are used to study the compound’s interaction with biological membranes?
- Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching or DSC.
- MD Simulations : Model interactions with phospholipid headgroups and cholesterol to predict membrane permeability .
Methodological Notes
- Data Contradictions : Cross-validate conflicting results (e.g., discrepancies between computational predictions and experimental IC) using orthogonal techniques like SPR or ITC .
- Advanced Synthesis : For deuterated analogs (e.g., H-labeled piperidine), optimize reaction conditions to minimize isotopic exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
